molecular formula C8H8BrN3 B1450341 (7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine CAS No. 1263060-69-0

(7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine

Cat. No.: B1450341
CAS No.: 1263060-69-0
M. Wt: 226.07 g/mol
InChI Key: BMRXKDIZQIWUMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine (CAS 1263060-69-0) is a brominated benzimidazole derivative of high interest in medicinal chemistry and antimicrobial research. With the molecular formula C 8 H 8 BrN 3 and a molecular weight of 226.07, this compound serves as a versatile chemical building block . The core structure of this molecule is the 1H-benzo[d]imidazole, a privileged scaffold known for its widespread biological activities. The presence of a 7-bromo substituent offers a handle for further structural diversification via metal-catalyzed cross-coupling reactions, while the primary amine (-CH 2 NH 2 ) functional group at the 2-position allows for conjugation with carboxylic acids, aldehydes, and other electrophiles to generate novel chemical entities . This compound is part of a critical class of molecules being investigated to address the growing threat of antimicrobial resistance. Research into similar 1H-imidazole-based compounds has demonstrated potent and selective activity against methicillin-resistant Staphylococcus aureus (MRSA) , with some analogues exhibiting MIC values as low as ≤0.25 µg/mL and a lack of cytotoxicity, highlighting the potential of this chemical series . Furthermore, structurally related α-aminophosphonate derivatives bearing the benzimidazole moiety have shown moderate to high potency as antibacterial and antifungal agents against pathogens like Escherichia coli , Salmonella typhimurium , and Candida albicans . Handling and Safety: This product is classified with the signal word "Warning" and may cause skin, eye, and respiratory irritation (H315, H319, H335) . Researchers should consult the safety data sheet and adhere to all recommended precautionary measures. Usage Statement: This product is for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

(4-bromo-1H-benzimidazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c9-5-2-1-3-6-8(5)12-7(4-10)11-6/h1-3H,4,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRXKDIZQIWUMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263060-69-0
Record name (4-bromo-1H-1,3-benzodiazol-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

(7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine: undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the amine group to a nitro group, resulting in 7-bromo-1H-benzo[d]imidazole-2-nitroamine .

  • Reduction: Reduction reactions can reduce nitro groups to amino groups, leading to the formation of 7-bromo-1H-benzo[d]imidazole-2-aminoamine .

  • Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as chlorine or fluorine .

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in acidic medium.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl).

  • Substitution: Halogenation reagents like chlorine (Cl2) or fluorine (F2) in the presence of a catalyst.

Major Products Formed:

  • Nitro Compounds: Resulting from oxidation reactions.

  • Amino Compounds: Resulting from reduction reactions.

  • Halogenated Compounds: Resulting from substitution reactions.

Scientific Research Applications

(7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine: has several applications in scientific research:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: Studied for its potential use in drug development, particularly in the treatment of various diseases.

  • Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways:

  • Molecular Targets: It may bind to enzymes or receptors involved in biological processes.

  • Pathways Involved: The exact pathways depend on the specific biological activity being studied, but they often involve modulation of cellular signaling or metabolic processes.

Comparison with Similar Compounds

Substituent Position: Bromine vs. Other Halogens

Compound Name Substituent Position Molecular Formula Key Properties/Activities Reference
This compound Br at C7 C8H8BrN3 Enhanced lipophilicity; potential CYP inhibition
5-Bromo-2-methyl-1H-benzimidazole Br at C5, CH3 at C2 C8H7BrN2 Lower solubility; antifungal activity
7-Bromo-1-methyl-1H-benzo[d]imidazole Br at C7, CH3 at N1 C8H7BrN2 Reduced basicity; improved metabolic stability
6-Bromo-1H-benzo[d]imidazol-1-yl)methyl)benzonitrile Br at C6 C15H10BrN3 Cytotoxic activity in cancer cell lines

Key Findings :

  • Methyl groups at N1 (e.g., 7-Bromo-1-methyl derivative) reduce basicity, improving metabolic stability but possibly diminishing water solubility .

Substituent Type: Bromine vs. Methoxy/Methyl Groups

Compound Name Substituent Molecular Formula Biological Activity Reference
(7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine OCH3 at C7 C9H11N3O Moderate antimicrobial activity
(1H-benzo[d]imidazol-2-yl)(cyclohexyl)methanamine Cyclohexyl at CH2NH2 C14H19N3 High steric bulk; reduced CYP inhibition
2-(2-Bromo-1H-benzo[d]imidazol-1-yl)ethan-1-amine Br at C2 C9H9BrN3 Lower thermal stability (mp: 209–210°C)
(1H-benzo[d]imidazol-2-yl)methanamine No substituent C8H9N3 Marked antimicrobial potency (MIC: 2 µg/mL)

Key Findings :

  • Methoxy groups (e.g., 7-methoxy analog) improve solubility but reduce potency compared to brominated derivatives .
  • Bulky substituents like cyclohexyl () decrease metabolic clearance but may hinder target binding due to steric effects .

Impact of Methanamine Modifications

Compound Name Methanamine Modification Molecular Formula Properties Reference
(3-((6-Bromo-1H-benzo[d]imidazol-1-yl)methyl)phenyl)methanamine Benzyl linkage at N1 C15H14BrN3 Enhanced anticancer activity (IC50: 8 µM)
3-((1H-Benzo[d]imidazol-2-yl)methyl)-5-arylidene-thiazolidin-4-ones Thiazolidinone conjugate C18H14N3O2S Broad-spectrum antimicrobial activity
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-acetamidoacetamide Acetamide derivative C12H14N4O2 Improved pharmacokinetic profile

Key Findings :

    Biological Activity

    (7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine, a heterocyclic compound belonging to the benzimidazole class, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.

    • Molecular Formula : C8H8BrN3
    • Molecular Weight : 226.07 g/mol
    • Structure : The compound features a bromine atom at the 7-position of the benzimidazole ring, contributing to its unique reactivity and biological interactions.

    The precise mechanisms by which this compound exerts its biological effects remain largely unexplored. However, several hypotheses suggest potential pathways:

    • Halogen Bonding : The presence of the bromine atom may facilitate interactions with biomolecules through halogen bonding, enhancing the compound's affinity for various biological targets.
    • Cytochrome P450 Interaction : Preliminary studies indicate that this compound may interact with cytochrome P450 enzymes, potentially influencing drug metabolism and efficacy.

    Biological Activities

    Research has highlighted several significant biological activities associated with this compound:

    Antimicrobial Activity

    The compound has demonstrated promising antimicrobial properties against various pathogens. Notably:

    • Bacterial Inhibition : Metal complexes derived from this compound have shown effective antibacterial and antifungal activities. For instance, studies reported minimum inhibitory concentrations (MICs) comparable to standard antibiotics against strains such as E. faecalis and P. aeruginosa .
    PathogenMIC (µg/mL)Inhibition Zone (mm)
    E. faecalis4029
    P. aeruginosa5024
    S. typhi4030
    K. pneumoniae5019

    Anticancer Activity

    In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines:

    • Cell Viability Reduction : The compound significantly reduced cell viability in MCF-7 breast cancer cells, with an IC50 value indicating substantial efficacy at lower concentrations .
    Cell LineIC50 (µM)
    MCF-7225
    HepG212.41
    HCT-1169.71
    PC32.29

    Anti-inflammatory Effects

    Emerging research suggests that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha .

    Case Studies

    Several studies have been conducted to evaluate the biological activities of this compound:

    • Antimicrobial Efficacy Study : A comparative study evaluated the antimicrobial effects of this compound against common bacterial pathogens. The results demonstrated significant inhibition comparable to conventional antibiotics.
    • Cytotoxicity Assessment : Research involving various cancer cell lines revealed that this compound effectively induced apoptosis, particularly in breast cancer cells, suggesting its potential as an anticancer agent.
    • Inflammatory Response Investigation : A study assessed the impact of the compound on inflammatory markers in vitro, showing a notable decrease in cytokine levels in treated cells.

    Preparation Methods

    General Synthetic Strategy

    The synthesis of (7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine typically involves:

    • Construction of the benzimidazole core from o-phenylenediamine derivatives.
    • Introduction of the bromine substituent at the 7-position.
    • Functionalization at the 2-position with a methanamine group.

    The key challenges include regioselective bromination and efficient installation of the methanamine moiety while maintaining the integrity of the benzimidazole ring.

    Preparation of Benzimidazole Core

    The benzimidazole nucleus is commonly synthesized by condensation of o-phenylenediamine derivatives with aldehydes or carboxylic acid derivatives under acidic or catalytic conditions.

    • Typical Reaction Conditions:
      • Refluxing o-phenylenediamine with aldehydes in ethanol or acetic acid.
      • Use of catalysts such as 4-dimethylaminopyridine (DMAP) or acids to promote cyclization.
      • Purification by silica gel chromatography with ethyl acetate/hexane mixtures.

    This method yields the benzimidazole scaffold with substituents at desired positions depending on the starting materials.

    Functionalization at the 2-Position with Methanamine

    The 2-position of benzimidazole is functionalized to introduce the methanamine group through:

    • Nucleophilic substitution or reductive amination reactions.
    • For example, reaction of 2-formyl-7-bromobenzimidazole with ammonia or amine sources under reducing conditions.
    • Catalytic hydrogenation or use of reducing agents such as sodium borohydride or Ni–Al alloy in presence of formic acid to convert aldehyde intermediates to aminomethyl derivatives.

    Alternatively, direct substitution of 2-halo benzimidazole derivatives with ammonia or primary amines under copper-catalyzed conditions can be employed.

    Representative Preparation Method (Literature-Based)

    Step Reagents & Conditions Outcome Yield (%) Notes
    1. Condensation 4-bromo-o-phenylenediamine + formaldehyde or aldehyde, reflux in ethanol Formation of 7-bromo-1H-benzimidazole-2-carbaldehyde intermediate 60-75% Purification by silica gel chromatography
    2. Reductive amination Intermediate + ammonia or ammonium acetate + NaBH4 or catalytic hydrogenation (Ni-Al alloy, 75% formic acid) Conversion to this compound 67-91% Reaction monitored by NMR and MS
    3. Purification Silica gel chromatography (ethyl acetate/hexane) Pure target compound 70-80% Crystallization from ethanol

    This sequence is adapted from reported procedures for similar benzimidazole derivatives.

    Alternative Copper-Catalyzed Amination Method

    A copper(I)-catalyzed amination of 7-bromo-2-halo-benzimidazole derivatives with ammonia or amines has been reported:

    • Reagents: CuI catalyst, 8-hydroxyquinoline ligand, cesium carbonate base.
    • Solvent: tert-butyl alcohol.
    • Conditions: Sealed tube, 90–110 °C, 16 hours.
    • Workup: Filtration, evaporation, column chromatography using DCM/MeOH/NH4OH.

    This method provides an efficient route to 2-amino substituted benzimidazoles including methanamine derivatives with yields around 69%.

    Analytical and Purification Techniques

    • Chromatography: Silica gel column chromatography with ethyl acetate/hexane or DCM/MeOH mixtures is standard for purification.
    • Spectroscopy: Confirmation of structure is done by 1H NMR, 13C NMR, and mass spectrometry.
    • Crystallization: Recrystallization from ethanol or methanol enhances purity.
    • Yield Optimization: Reaction times, temperature, and reagent stoichiometry are optimized for maximal yield and selectivity.

    Summary Table of Preparation Methods

    Method Key Reagents Reaction Conditions Yield Range Advantages Limitations
    Condensation + Reductive Amination 4-bromo-o-phenylenediamine, aldehyde, NH3, NaBH4 or Ni-Al alloy Reflux in ethanol, catalytic hydrogenation 67-91% Straightforward, well-established Requires multi-step purification
    Copper-Catalyzed Amination 7-bromo-2-halo-benzimidazole, CuI, 8-hydroxyquinoline, Cs2CO3 90-110 °C, sealed tube, 16h ~69% Efficient, direct amination Requires sealed tube, catalyst handling
    Bromination of Benzimidazole Benzimidazole, NBS or Br2 Room temp or mild heat 60-75% Regioselective bromination Risk of polybromination

    Research Findings and Considerations

    • The regioselective bromination at the 7-position is crucial for obtaining the correct substitution pattern.
    • Reductive amination using catalytic hydrogenation provides high yields and clean conversion to the aminomethyl group.
    • Copper-catalyzed amination methods offer a one-pot alternative but require precise control of reaction parameters.
    • Purification by chromatography and recrystallization ensures high purity for pharmaceutical or research applications.
    • Spectroscopic data confirm the structural integrity and substitution pattern of the final compound.

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for (7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine, and how do reaction conditions influence yield?

    • Methodology : Two primary approaches are derived from benzimidazole synthesis:

    • Debus-Radziszewski method : Condense o-phenylenediamine derivatives (e.g., bromo-substituted analogs) with carboxylic acids or formic acid under acidic reflux (85–95°C) .
    • Amino acid coupling : React bromo-substituted o-phenylenediamine with glycine or other amino acids in toluene under reflux, achieving >95% yield via optimized stoichiometry and solvent selection .
      • Key Variables : Temperature control (85–95°C), solvent polarity, and stoichiometric ratios (e.g., 5:7 mmol amine:acid) critically impact purity and yield. For brominated derivatives, steric effects may necessitate extended reaction times .

    Q. How can researchers characterize this compound, and what spectral markers are diagnostic?

    • Analytical Workflow :

    • IR : Detect N-H stretches (~3400 cm⁻¹) and C-Br vibrations (550–650 cm⁻¹) .
    • NMR :
    • ¹H-NMR : Aromatic protons (δ 6.5–7.5 ppm), NH₂ signals (δ 1.5–2.5 ppm), and CH₂ bridging groups (δ 4.3–4.5 ppm) .
    • ¹³C-NMR : Benzimidazole carbons (δ 110–150 ppm), Br-substituted aromatic C (δ 120–130 ppm) .
    • Mass Spectrometry : Molecular ion peaks at m/z ~215–230 (M⁺ for C₈H₇BrN₃) with fragmentation patterns confirming the bromoimidazole core .

    Q. What structure-activity relationships (SAR) govern the biological activity of brominated benzimidazole derivatives?

    • Substituent Effects :

    Substituent PositionBiological Activity TrendExample Reference
    5,6-DimethylEnhanced antimicrobial
    5-FluoroImproved bioavailability
    7-BromoExpected steric modulation
    • Methodology : Systematically substitute the benzimidazole core and assay against microbial/cancer targets. Bromine at position 7 may enhance electrophilic reactivity, influencing target binding .

    Advanced Research Questions

    Q. How does this compound inhibit microbial growth, and what molecular targets are implicated?

    • Mechanistic Insights :

    • Nucleic Acid Interference : Competes with purines, disrupting DNA/RNA synthesis in bacteria (observed in 5,6-dimethyl analogs) .
    • Enzyme Inhibition : Potential binding to bacterial topoisomerases or kinases, as seen in fluoro/chloro derivatives .
      • Experimental Design : Use MIC assays, fluorescence quenching, and competitive binding studies with DNA/enzyme targets. Compare with gentamicin controls .

    Q. Can computational methods predict the reactivity or binding modes of brominated benzimidazole derivatives?

    • DFT/Docking Strategies :

    • DFT : Calculate electron density maps to identify nucleophilic/electrophilic sites on the bromoimidazole core. Use functionals like B3LYP for correlation-energy approximations .
    • Molecular Docking : Simulate interactions with EGFR or CK1δ/ε kinases (as in 2-phenyl benzimidazole derivatives) using AutoDock Vina. Validate with in vitro kinase assays .

    Q. How do metal ions coordinate with this compound, and what applications arise in catalysis or bioinorganic chemistry?

    • Coordination Chemistry :

    • Ligand Design : Synthesize Schiff base ligands by condensing the amine group with aldehydes (e.g., 2,4-dihydroxybenzaldehyde), forming tridentate NNO-donors for V(III), Mn(II), or Zn(II) complexes .
    • Applications : Test metal complexes for antitumor activity (e.g., DNA cleavage via redox-active Mn/Co centers) or as catalysts in oxidation reactions .

    Q. How should researchers address contradictory data in synthetic yields or biological potency across studies?

    • Case Study : Compare yields from Method A (68%) vs. Method B (97%) for non-brominated analogs .
    • Resolution Strategies :

    • Optimize solvent polarity (toluene > ethanol) and catalyst use (e.g., ZnCl₂ for cyclization).
    • Control bromine’s steric effects via microwave-assisted synthesis or phase-transfer catalysis .

    Q. What structural modifications improve the pharmacokinetic profile of brominated benzimidazoles?

    • Design Principles :

    • Fluorination : Add 5-F substituents to enhance membrane permeability (logP reduction) .
    • PEGylation : Attach polyethylene glycol to the methanamine group to prolong half-life .
      • ADMET Analysis : Use SwissADME or Protox for toxicity prediction. Prioritize derivatives with low hepatotoxicity (e.g., avoid nitro groups) .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine
    Reactant of Route 2
    Reactant of Route 2
    (7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.